

KRCA-0008: A Technical Guide to a Potent Dual ALK/Ack1 Inhibitor

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Compound of Interest		
Compound Name:	KRCA-0008	
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This document provides a comprehensive technical overview of **KRCA-0008**, a potent, selective, and orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 kinase 1 (Ack1). Constitutive activation of ALK, resulting from genetic alterations, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] **KRCA-0008** has demonstrated significant anti-tumor activity in both in vitro and in vivo models, positioning it as a valuable tool for cancer research and a potential therapeutic candidate.[1][3]

Core Properties and Structure

KRCA-0008 is a bis-ortho-alkoxy-para-piperazine substituted-2,4-dianilino pyrimidine.[3] It exhibits favorable drug-like properties, including good water solubility, high oral bioavailability, and good liver microsomal stability.[4][5]



Property	Value	Reference
IUPAC Name	1,1'-[(5-Chloro-2,4- pyrimidinediyl)bis[imino(3- methoxy-4,1-phenylene)-4,1- piperazinediyl]]bisethanone	
Molecular Formula	C30H37CIN8O4	[4]
Molecular Weight	609.12 g/mol	[4]
CAS Number	1472795-20-2	
Oral Bioavailability	66-94.5% (in mice and rats)	[4]

Biochemical and Cellular Activity

KRCA-0008 is a highly potent inhibitor of ALK and Ack1 kinases. Its activity extends to clinically relevant crizotinib-resistant ALK mutants.[5] This inhibition of ALK phosphorylation leads to the suppression of downstream signaling pathways, resulting in anti-proliferative and pro-apoptotic effects in ALK-positive cancer cells.[1][6][7]

Target	IC50 (nM)
Ack1	4
ALK (wild-type)	12
ALK L1196M	75
ALK C1156Y	4
ALK F1174L	17
ALK R1275Q	17
Insulin Receptor	210

Data compiled from MedchemExpress.[6]



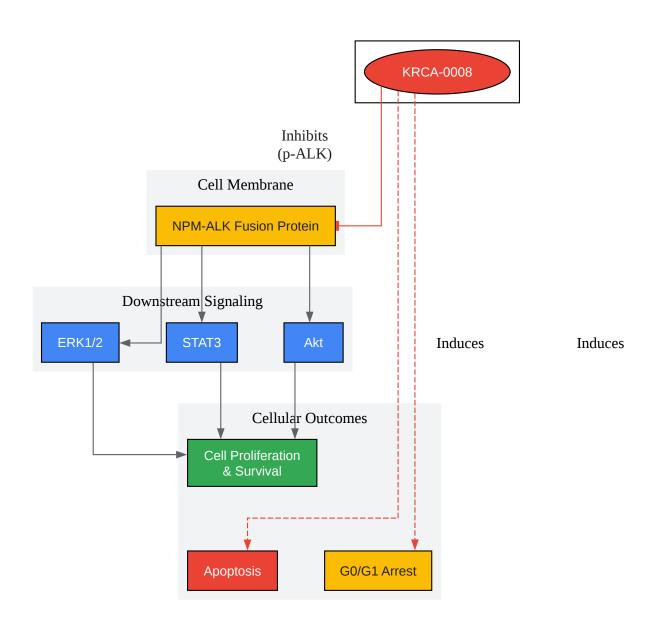
Cell Line	Cancer Type	IC50 / GI50 (nM)
SU-DHL-1	Anaplastic Large-Cell Lymphoma	3 (GI50)
H1993	Non-Small Cell Lung Cancer	3.6 (IC ₅₀)
Karpas-299	Anaplastic Large-Cell Lymphoma	12 (GI50)
H3122	Non-Small Cell Lung Cancer	80 (IC50)

Data compiled from multiple sources.[6]

Mechanism of Action and Signaling Pathway

KRCA-0008 exerts its anti-tumor effects by directly inhibiting the kinase activity of the ALK fusion protein (e.g., NPM-ALK in ALCL).[1] This blockade prevents the autophosphorylation of ALK, thereby inhibiting the activation of key downstream pro-survival and proliferative signaling cascades, including the STAT3, Akt, and ERK1/2 pathways.[1][2] The inhibition of these pathways ultimately leads to G0/G1 cell cycle arrest and the induction of apoptosis.[2][6]





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Figure 1. KRCA-0008 Inhibition of ALK Signaling Pathway.

In Vivo Efficacy



In preclinical xenograft models, orally administered **KRCA-0008** has demonstrated significant anti-tumor activity. In a Karpas-299 (ALK-positive ALCL) xenograft mouse model, treatment with **KRCA-0008** at doses of 25 and 50 mg/kg twice daily suppressed tumor growth.[1][6] This efficacy was achieved by inhibiting NPM-ALK phosphorylation in the tumor tissue without causing significant toxicity or body weight loss in the animals.[1][6]

Experimental Protocols

This protocol describes the methodology for determining the 50% growth inhibition (GI₅₀) concentration of **KRCA-0008** against ALK-positive cancer cell lines like Karpas-299 and SU-DHL-1.

- Cell Plating: Seed cells in 96-well microplates at a density of 5 x 10³ cells/well in 100 μL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
- Compound Preparation: Prepare a 2X serial dilution of KRCA-0008 in growth medium. A typical concentration range would be 1 nM to 10 μM.
- Treatment: Add 100 μL of the 2X KRCA-0008 dilutions to the appropriate wells to achieve a 1X final concentration. Include vehicle control (e.g., 0.1% DMSO) wells.
- Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
- Viability Assessment: Add 20 μL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
- Measurement: Shake the plates for 2 minutes to lyse cells and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate reader.
- Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using non-linear regression to calculate the GI₅₀ value.

This protocol details the procedure for assessing the inhibition of ALK phosphorylation and its downstream targets in cells treated with **KRCA-0008**.

Cell Culture and Treatment: Culture Karpas-299 or SU-DHL-1 cells to 70-80% confluency.
Treat the cells with varying concentrations of KRCA-0008 (e.g., 0, 10, 50, 100 nM) for 4



hours.[7]

- Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ALK, total ALK, phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2. Use β-Actin as a loading control.[7]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.



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Figure 2. KRCA-0008 Preclinical Evaluation Workflow.



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